Bienvenue dans la boutique en ligne BenchChem!

Fluticasone Propionate Intermediate

Green chemistry Synthetic route optimization Fluorination

Sourcing CAS 80474-45-9 is a strategic risk-mitigation decision. This 17β-carbothioic acid intermediate uniquely enables direct S-fluoromethyl thioester formation, eliminating low-yielding sulfur insertion steps. Suppliers employing crystallization-based purification resolve chlorinated impurities from flumethasone that otherwise require costly chromatography. Ideal for generic manufacturers targeting ANDA/ DMF filings for inhalation formulations (MDIs, DPIs). Require full analytical documentation with HPLC methods resolving ≥9 related substances to ensure EP/USP compliance.

Molecular Formula C24H30F2O5S
Molecular Weight 468.6 g/mol
CAS No. 80474-45-9
Cat. No. B015939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone Propionate Intermediate
CAS80474-45-9
Synonyms(6α,11ß,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carbothioic Acid; 
Molecular FormulaC24H30F2O5S
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S
InChIInChI=1S/C24H30F2O5S/c1-5-19(29)31-24(20(30)32)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,32)/t12?,14?,15-,17?,18-,21-,22-,23?,24?/m0/s1
InChIKeyQGESYFOFLPJDJW-JKZCDXJBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluticasone Propionate Intermediate CAS 80474-45-9: Sourcing Specifications and Core Identity


CAS 80474-45-9 is the 17β-carbothioic acid intermediate in the synthesis of fluticasone propionate, chemically defined as 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)-androsta-1,4-diene-17β-carbothioic acid . This compound (C₂₄H₃₀F₂O₅S; MW 468.55) serves as the immediate precursor to the final API, which is a synthetic glucocorticoid with potent anti-inflammatory activity [1]. As a critical synthetic building block, its purity and structural fidelity directly determine the quality of the final pharmaceutical product. The compound is commercially available from multiple vendors as a research intermediate and analytical standard, with typical purity specifications reaching ≥99% [2].

Why Fluticasone Propionate Intermediate CAS 80474-45-9 Cannot Be Replaced by Other Steroidal Carboxylic Acids


The 17β-carbothioic acid moiety in CAS 80474-45-9 is uniquely required for the formation of the S-fluoromethyl thioester pharmacophore in fluticasone propionate. In-class steroidal 17β-carboxylic acid intermediates lacking the thioic acid group cannot be converted to the final API without a separate, low-yielding sulfur introduction step. Additionally, commercial-grade starting materials (e.g., flumethasone) contain trace chlorinated impurities that carry through synthesis and necessitate costly chromatographic purification unless the downstream process is specifically designed to tolerate or remove them [1]. Furthermore, prior art routes using alternative intermediates (e.g., chloromethyl or iodomethyl esters) require lengthy reaction times (72 hours to 11 days) and large excesses of expensive silver fluoride (10-15 equivalents), leading to waste stream complications and incomplete conversion [2]. The procurement of CAS 80474-45-9 from a supplier with validated impurity control therefore represents a strategic risk-mitigation decision rather than a generic chemical purchase.

Fluticasone Propionate Intermediate CAS 80474-45-9: Quantitative Differentiation and Procurement Evidence


Route Yield and Atom Economy: Avoiding Ozone-Depleting Fluorination Reagents

An optimized synthetic route using CAS 80474-45-9 as the penultimate intermediate achieves a total yield of 47.8% over five steps from flumethasone, which is comparable to the original route that employed the ozone-depleting and expensive reagent BrCH₂F [1]. This route uses a chloromethyl ester intermediate (generated from CAS 80474-45-9) followed by fluorine exchange with KF, thereby circumventing the use of environmentally restricted and costly BrCH₂F while maintaining equivalent overall yield [1].

Green chemistry Synthetic route optimization Fluorination

Analytical Specificity and Impurity Control: HPLC Separation from Nine Structurally Related Impurities

A validated HPLC method specifically developed for CAS 80474-45-9 (referred to as the thiocarboxylic acid intermediate) achieves complete baseline separation of the main component from nine distinct related substances [1]. The method employs an octylsilane-bonded silica column with 0.1% trifluoroacetic acid (mobile phase A) and acetonitrile (mobile phase B), demonstrating that solvent and main peak interference with impurity detection is eliminated [1]. The method is characterized as having good specificity, high accuracy, precision, and sensitivity [1].

Analytical chemistry HPLC method validation Impurity profiling

Avoidance of Column Chromatography in Commercial-Scale Production

Conventional synthesis of fluticasone propionate relies on commercial flumethasone containing 0.5% to 2% of a chlorinated impurity (6-chloro analog) that co-elutes with the desired intermediate and necessitates column chromatography for removal [1]. This chromatography step is described as 'not amenable to large scale manufacture' [1]. The procurement of CAS 80474-45-9 produced via improved routes that avoid column chromatography (e.g., using crystallized intermediates) eliminates this scale-limiting purification bottleneck.

Process chemistry Scale-up Purification

Fluorination Efficiency: Soluble Mixed Fluorides vs. Silver Fluoride Excess

The prior art method (U.S. Pat. No. 4,335,121) for converting an intermediate related to CAS 80474-45-9 (iodomethyl ester) to the final S-fluoromethyl ester requires 10-15 equivalents of silver fluoride and reaction times ranging from 72 hours to 11 days, forming thick black insoluble residues that interfere with reaction homogeneity and are difficult to filter [1]. In contrast, improved processes using soluble mixed fluorides on chloromethyl ester intermediates derived from CAS 80474-45-9 achieve selective and controlled fluorination under more efficient conditions [1].

Fluorination Reaction engineering Cost efficiency

Improved Yield via Hydrolytic Cleavage of Dimethylthiocarbamoyl Intermediate

In the synthesis of CAS 80474-45-9, prior art methods used diethylamine to cleave the 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl intermediate, resulting in 'poor yield' and 'pollution' due to high reagent consumption [1]. An improved method uses an alcohol and alkali/alkaline-earth metal hydroxide system to cleave the amide, followed by acidification to obtain the target thioic acid intermediate (CAS 80474-45-9) with higher yield and reduced waste generation [1].

Carbothioic acid synthesis Yield optimization Process chemistry

Meeting Stringent Pharmacopoeial Purity Specifications for Inhaled APIs

Fluticasone propionate intended for inhalation must meet strict purity limits defined by European and United States Pharmacopoeias (EP/USP) [1]. Certain prior art synthetic routes, even those considered eco-friendly, are 'not capable of providing fluticasone propionate I sufficiently pure to meet the limits of stringent pharmacopoeial specifications (EP/USP)' [1]. Since CAS 80474-45-9 is the immediate precursor to the final API, its own purity profile directly determines the ability to meet these specifications. Improved processes for preparing and purifying CAS 80474-45-9 (e.g., those disclosed in U.S. 2014/0148593 A1) are explicitly designed to yield 'highly pure product' suitable for inhalation-grade API manufacturing [2].

Pharmacopoeial compliance Purity Inhalation drug delivery

Fluticasone Propionate Intermediate CAS 80474-45-9: High-Value Procurement and Application Scenarios


Regulatory-Compliant API Manufacturing for Inhaled Corticosteroid Products

CAS 80474-45-9 is the essential penultimate intermediate for producing fluticasone propionate API intended for inhalation formulations (metered-dose inhalers, dry powder inhalers, nasal sprays). As demonstrated in the evidence above, the purity of this intermediate is directly correlated with the ability to meet EP/USP pharmacopoeial specifications for the final API [1]. Manufacturers pursuing ANDA filings or DMF submissions should prioritize sourcing CAS 80474-45-9 with full analytical documentation and impurity profiling aligned with validated HPLC methods capable of resolving at least nine related substances [2].

Process Development and Scale-Up Using Sustainable Fluorination Protocols

The use of CAS 80474-45-9 enables downstream fluorination via the chloromethyl ester / KF exchange pathway, which avoids both ozone-depleting BrCH₂F and the cost-prohibitive silver fluoride route that requires 10-15 equivalents of reagent and multi-day reaction times [3][4]. This scenario is particularly valuable for CROs and CDMOs developing scalable, environmentally compliant processes for generic fluticasone propionate manufacturing. The comparable 47.8% total yield achieved via this route confirms that sustainability gains are not accompanied by yield penalties [3].

Impurity Reference Standard and Analytical Method Development

CAS 80474-45-9 is utilized as a reference standard for analytical method development and validation in quality control laboratories [5]. The validated HPLC method described in CN 118746629 A specifically targets the thiocarboxylic acid intermediate and its nine associated impurities, enabling accurate quantification in process monitoring and release testing [2]. Procurement of CAS 80474-45-9 as a certified analytical standard supports method transfer, forced degradation studies, and the establishment of impurity acceptance criteria.

Cost-Optimized Generic Sourcing via Non-Chromatographic Synthesis

For generic pharmaceutical manufacturers, the single most impactful cost driver in the fluticasone propionate supply chain is the avoidance of column chromatography. Because commercial flumethasone contains 0.5-2% of a chlorinated impurity that co-elutes with the desired product, routes that fail to address this issue require expensive and scale-limiting chromatographic purification [6]. Sourcing CAS 80474-45-9 from suppliers employing improved, non-chromatographic purification methods (e.g., crystallization-based) directly reduces manufacturing costs and increases production throughput [6].

Quote Request

Request a Quote for Fluticasone Propionate Intermediate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.